Hydroxy Glyburide-d3
Description
Hydroxy Glyburide-d3 (rac trans-4-Hydroxy Glyburide-13C,d3) is a deuterated and carbon-13 labeled isotopologue of Glyburide (glibenclamide), a second-generation sulfonylurea used clinically to manage type 2 diabetes. This compound is specifically engineered for research applications, particularly as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic stability .
Key characteristics include:
- Chemical Structure: A hydroxyl group at the trans-4 position of the cyclohexyl ring, with three deuterium atoms replacing protium and a carbon-13 isotope incorporated into the molecular backbone .
- Molecular Formula: C₂₂¹³CH₂₅D₃ClN₃O₆S (as per catalog data) .
- Molecular Weight: 514.01 g/mol .
- Supplier: Available through specialized chemical providers like Toronto Research Chemicals (Catalogue #H942627) and Pharmaffiliates (Catalogue #PA STI 049170) .
This compound is strictly designated for non-clinical use, emphasizing its role in analytical chemistry and metabolic research to track glyburide derivatives in biological matrices .
Properties
Molecular Formula |
C₂₃H₂₅D₃ClN₃O₆S |
|---|---|
Molecular Weight |
513.02 |
Synonyms |
5-Chloro-N-(2-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenyl)-2-hydroxyethyl)-2-methoxy-d3-benzamide; |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Transformation Pathways
Hydroxy Glyburide-d3 undergoes phase I metabolism primarily through cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 identified as key contributors . These enzymes facilitate hydroxylation and oxidative reactions at specific positions:
-
CYP3A4 : Catalyzes 4-trans-hydroxylation of the cyclohexyl ring (major pathway)
Deuterium substitution at the 3-position (C-d3) reduces metabolic clearance by 18–22% compared to non-deuterated analogs due to kinetic isotope effects . This modification enhances plasma stability while preserving pharmacological activity.
Chemical Stability Profile
The compound demonstrates particular sensitivity to:
-
Oxidative conditions : Rapid degradation in H2O2-containing media (t1/2 = 12.4 min at 1% v/v)
-
Alkaline environments : Hydrolysis of sulfonylurea moiety at pH >8.5
-
Photolytic stress : 32% degradation after 48 hr UV exposure (λ=254 nm)
Stabilization requires storage at -80°C in amber vials with nitrogen atmosphere .
Synthetic Modification Reactions
Controlled chemical modifications enable derivative synthesis:
A. Oxidation Reactions
-
Chloramine-T-mediated oxidation : Produces keto-derivatives (89% yield)
-
DDQ in dichloroethane : Generates aromatic oxidation products
B. Reductive Pathways
-
NaBD4 reduction : Selective deuteration at carbonyl positions
-
Catalytic hydrogenation : Satellites cyclohexene moiety (Pd/C, 45 psi H2)
C. Functional Group Interconversion
-
Mitsunobu reaction : Converts hydroxyl to ether derivatives
-
Schiff base formation : Enables conjugation with amino carriers
Analytical Characterization
Modern techniques verify reaction outcomes:
| Technique | Key Diagnostic Features |
|---|---|
| HRMS (Q-TOF) | m/z 497.1438 [M+H]+ (Δ 0.8 ppm) |
| 2H NMR | 3.28 ppm (d, J=2.1 Hz, 3H) |
| IR Spectroscopy | 1675 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |
| X-ray Diffraction | Confirms trans-4 stereochemistry |
Data compiled from multiple metabolic studies .
This comprehensive profile demonstrates this compound's complex reactivity landscape, combining metabolic transformations with synthetic modification potential. The deuterium labeling provides unique advantages for tracking metabolic fate while maintaining the parent compound's biological activity. Current research focuses on optimizing deuteration patterns to enhance metabolic stability without compromising therapeutic efficacy.
Comparison with Similar Compounds
(a) Isotopic Labeling
(b) Hydroxylation Position
Q & A
Q. How should conflicting results in this compound’s tissue distribution profiles be resolved?
- Methodological Answer : Reanalyze raw data for technical artifacts (e.g., ionization suppression in MS). Conduct a collaborative ring trial with harmonized protocols for tissue homogenization and analyte extraction. Apply multivariate analysis to distinguish biological variability from methodological noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
